molecular formula C13H20N2 B1598181 2-Piperidin-1-yl-1-phenylethylamine CAS No. 41208-22-4

2-Piperidin-1-yl-1-phenylethylamine

Cat. No.: B1598181
CAS No.: 41208-22-4
M. Wt: 204.31 g/mol
InChI Key: XNUTYKUKRPEFKX-UHFFFAOYSA-N
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Description

2-Piperidin-1-yl-1-phenylethylamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol. This compound is a secondary amine and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

Piperidine derivatives are known to exhibit a variety of biological activities , indicating that the interaction with their targets can lead to diverse biochemical changes.

Biochemical Pathways

Piperidine derivatives are known to be involved in a broad range of biological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with piperidine derivatives , the effects could be diverse depending on the specific target and biochemical pathway involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-1-yl-1-phenylethylamine typically involves the reaction of phenylethylamine with piperidine under specific conditions. The reaction can be carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as ethanol or methanol is common.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidin-1-yl-1-phenylethylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

2-Piperidin-1-yl-1-phenylethylamine is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-ethyl-N-phenylamine

  • N-methyl-N-phenylamine

  • 1-phenyl-2-piperidin-1-ylethanamine

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Properties

IUPAC Name

1-phenyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUTYKUKRPEFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397611
Record name 2-Piperidin-1-yl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41208-22-4
Record name 2-Piperidin-1-yl-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2-(piperidin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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